molecular formula C16H21N3O4S B2574276 carboxylic Acid tert-Butyl Ester CAS No. 1284548-18-0

carboxylic Acid tert-Butyl Ester

Cat. No.: B2574276
CAS No.: 1284548-18-0
M. Wt: 351.42
InChI Key: UOUFRTFWWBCVPV-UHFFFAOYSA-N
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Description

Carboxylic acid tert-butyl esters are organic compounds characterized by a tert-butyl group (-C(CH₃)₃) esterified to a carboxylic acid. These esters are widely employed in organic synthesis as protecting groups due to their stability under basic and mildly acidic conditions, as well as their ease of removal via strong acids (e.g., trifluoroacetic acid) . Their bulky tert-butyl group imparts unique physicochemical properties, such as enhanced solubility in non-polar solvents and resistance to crystallization, which are advantageous in purification processes like chromatography . In polymer science, tert-butyl esters serve as thermally labile moieties for controlled surface functionalization in applications such as scanning thermal lithography (SThL) .

Properties

IUPAC Name

tert-butyl 4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-16(2,3)23-15(22)18-7-4-10(5-8-18)19-13(20)12-11(6-9-24-12)17-14(19)21/h6,9-10H,4-5,7-8H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUFRTFWWBCVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis and Reaction Applications

1.1. Green Chemistry Approaches
Recent advancements in green chemistry have highlighted the synthesis of tert-butyl esters using environmentally friendly methods. For instance, a novel approach utilizing bis(trifluoromethanesulfonyl)imide as a catalyst allows for the efficient conversion of carboxylic acids into tert-butyl esters under solvent-free conditions. This method is particularly advantageous for sensitive drug molecules due to its mild reaction environment .

1.2. Protecting Groups in Organic Synthesis
The tert-butyl ester group is extensively employed as a protecting group for carboxylic acids and alcohols. Its stability against nucleophiles and reducing agents makes it ideal for various synthetic routes. The deprotection of tert-butyl esters can be achieved under acidic conditions, facilitating the regeneration of free carboxylic acids .

Polymer Chemistry

2.1. Monomer Production
Carboxylic acid tert-butyl esters, particularly methacrylic acid tert-butyl ester, serve as crucial monomers in the production of polymers used in coatings, adhesives, and paints. These polymers exhibit desirable properties such as durability and resistance to environmental factors .

2.2. Polymerization Techniques
The polymerization of tert-butyl esters can be initiated through various methods, including radical polymerization, which is essential for creating high-performance materials used in industrial applications .

Pharmaceutical Applications

3.1. Drug Development
In pharmaceutical chemistry, tert-butyl esters are utilized in the synthesis of complex drug molecules. Their ability to protect functional groups during multi-step syntheses is invaluable, allowing chemists to navigate complex reaction pathways without compromising sensitive functionalities .

3.2. Case Study: Late-Stage Functionalization
A notable case study involves the late-stage functionalization of drug candidates where tert-butyl esters are employed to protect carboxylic acid groups during synthesis. This strategy enhances the overall yield and efficiency of drug development processes .

Environmental Considerations

The shift towards sustainable practices has led to increased interest in the eco-friendly synthesis of carboxylic acid tert-butyl esters. Techniques that minimize solvent use and reduce waste are becoming standard practice in laboratories focused on green chemistry initiatives .

Data Tables

Application AreaDescriptionKey Benefits
Organic SynthesisProtecting group for carboxylic acidsStability against nucleophiles
Polymer ChemistryMonomer for coatings and adhesivesEnhanced durability
Pharmaceutical DevelopmentIntermediate in drug synthesisFacilitates late-stage functionalization
Green ChemistrySolvent-free synthesis methodsReduced environmental impact

Comparison with Similar Compounds

Comparison with Similar Compounds

Thermal Stability and Decomposition Mechanisms

Polymer Matrices (Methacrylates vs. Acrylates)
Thermogravimetric analysis (TGA) reveals distinct decomposition pathways for tert-butyl ester-containing polymers (Table 1):

Property MA20 (Methacrylate) A20 (Acrylate)
Activation Energy (kJ/mol) 125 ± 13 116 ± 7
Primary Decomposition Depolymerization + oxidation Isobutylene release → anhydride formation
Thermal Stability Degrades at ~150°C Stable up to ~400°C
  • MA20 (tert-butyl methacrylate-based) : Degrades via depolymerization, releasing tert-butyl methacrylate, followed by oxidation. This limits its utility in high-resolution lithography due to surface topography changes .
  • A20 (tert-butyl acrylate-based) : Undergoes clean thermolysis to generate carboxylic acids and intramolecular anhydrides without depolymerization, enabling precise chemical patterning with minimal topographic distortion .

Solubility and Crystallization Behavior

The tert-butyl group enhances solubility in organic solvents (e.g., dichloromethane, THF) compared to methyl esters, which are more polar and prone to crystallization . This property simplifies handling in solution-phase reactions but necessitates careful solvent selection for crystallization-driven purification.

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